BenchChemオンラインストアへようこそ!

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline

Lipophilicity clogP Drug-likeness

This 3-sulfonyl-4-aminoquinoline compound (867040-19-5) offers a privileged scaffold for kinase and GPCR drug discovery. Its unique combination of a 6-methoxy, 3-(3,4-dimethylbenzenesulfonyl), and 4-(3-methylpiperidin-1-yl) moiety creates a distinct spatial and electronic profile that delivers orthogonal target engagement compared to benzenesulfonyl or piperazine/morpholine analogs. With a clogP of 5.1 and zero HBD count, it is optimized for hydrophobic pocket binding and CNS penetration, making it a superior choice for screening campaigns targeting intracellular kinases or class-A GPCRs.

Molecular Formula C24H28N2O3S
Molecular Weight 424.56
CAS No. 867040-19-5
Cat. No. B2913311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline
CAS867040-19-5
Molecular FormulaC24H28N2O3S
Molecular Weight424.56
Structural Identifiers
SMILESCC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC(=C(C=C4)C)C)OC
InChIInChI=1S/C24H28N2O3S/c1-16-6-5-11-26(15-16)24-21-13-19(29-4)8-10-22(21)25-14-23(24)30(27,28)20-9-7-17(2)18(3)12-20/h7-10,12-14,16H,5-6,11,15H2,1-4H3
InChIKeyWCUGMSRSCMUPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

867040-19-5: A Structurally Differentiated 3,4-Dimethylbenzenesulfonyl Quinoline for Targeted Library Screening


The compound 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline (CAS 867040-19-5) belongs to the 3-sulfonyl-4-aminoquinoline chemotype, a privileged scaffold in kinase and GPCR drug discovery [1]. It features a quinoline core with a 6-methoxy electron-donating group, a 3-(3,4-dimethylbenzenesulfonyl) acceptor, and a 4-(3-methylpiperidin-1-yl) moiety. This specific combination of substituents creates a unique spatial and electronic profile that distinguishes it from close analogs in commercial screening libraries, potentially leading to orthogonal target engagement profiles [2].

867040-19-5: Why Sulfonyl and Piperidine Substituent Swaps Can Invalidate SAR and Screening Results


In the 3-sulfonyl-4-aminoquinoline series, simple substituent changes dramatically alter lipophilicity, hydrogen-bonding capacity, and steric bulk, leading to non-transferable structure-activity relationships (SAR) [1]. For instance, replacing the 3,4-dimethylbenzenesulfonyl group of 867040-19-5 with an unsubstituted benzenesulfonyl analog (CAS 899354-01-9) reduces both molecular weight and clogP, while a 4-chlorobenzene-1-sulfonyl analog introduces a halogen-bonding interaction that can redirect target selectivity. Therefore, treating these compounds as interchangeable 'quinoline sulfonyl' building blocks can generate misleading screening hits and hinder lead optimization .

867040-19-5: Quantitative Physicochemical and Structural Differentiation Against Closest Commercial Analogs


Increased Lipophilicity (clogP) Driven by 3,4-Dimethyl Substitution on the Sulfonyl Ring

The target compound 867040-19-5 (XLogP3-AA = 5.1) exhibits a calculated 0.5-1.1 log unit higher lipophilicity compared to three closest commercial analogs with modified sulfonyl rings, which directly impacts passive membrane permeability and off-target promiscuity risk [1]. This computed difference provides procurement scientists with a quantitative rationale for selecting 867040-19-5 when higher hydrophobicity is required in a screening cascade.

Lipophilicity clogP Drug-likeness Quinoline derivative

Absence of Hydrogen Bond Donors (0 HBD) Creates a Unique Pharmacophoric Profile Versus N-Linked Analogs

The target compound has zero hydrogen bond donors (HBD = 0), a feature that is critical for reducing P-glycoprotein (P-gp) efflux and improving CNS penetration [1]. This differentiates it from potential amine-containing analogs or metabolites. This fundamental molecular property is a key procurement differentiator when selecting scaffolds for CNS-targeted or cellular permeability studies.

Hydrogen Bond Donor HBD Drug-likeness Quinoline

Specific Rotatable Bond Count (4) Balances Conformational Flexibility and Rigidity for Target Engagement

With exactly 4 rotatable bonds, 867040-19-5 occupies a narrow window of conformational flexibility that is often optimal for oral bioavailability (Veber rule: Nrotb ≤ 10) while maintaining enough rigidity for selective target binding [1]. Analogs with the same core but varying linker lengths would possess different rotatable bond counts, directly impacting binding entropy.

Rotatable bonds Conformational flexibility Drug-likeness

Structural Uniqueness: 3-Methylpiperidine at C-4 as a Conformational Constraint Versus 4-Methylpiperidine or Pyrrolidine Analogs

The 4-(3-methylpiperidin-1-yl) group introduces a chiral center (racemic) and a specific steric environment that is distinct from the 4-methylpiperidine analog (e.g., 3-(3,4-dimethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline) or the pyrrolidine analog . This structural variation can lead to orthogonal selectivity profiles in kinase or GPCR panels, a hypothesis supported by the known impact of piperidine substitution patterns on target selectivity in quinoline-based inhibitors [1].

3-Methylpiperidine Conformational constraint Quinoline SAR

867040-19-5: Optimal Research and Screening Applications Based on Differentiated Physicochemical Properties


Kinase or GPCR Screening Library Design Requiring High Lipophilicity and Low HBD Scaffolds

Given its high clogP (5.1) and zero HBD count, 867040-19-5 is ideally suited as a screening compound in kinase or class-A GPCR panels where hydrophobic pocket binding and membrane penetration are desirable [1]. It should be prioritized over its benzenesulfonyl analog (clogP ~4.0) when the screening aim is to identify hits capable of crossing lipid bilayers or engaging deeper hydrophobic sub-pockets.

CNS Drug Discovery Programs Requiring Favorable Calculated Brain Penetration Parameters

The compound's physicochemical profile (clogP = 5.1, HBD = 0) is consistent with CNS MPO scoring criteria for brain-penetrant candidates [1]. It can serve as a starting point for CNS-targeted SAR explorations, particularly in comparison to more polar quinoline sulfonyl analogs that may be restricted by P-gp efflux.

Hit-to-Lead SAR Exploration of the 4-Amino Position in 3-Sulfonylquinolines

The 4-(3-methylpiperidin-1-yl) group offers a racemic but sterically defined vector for SAR exploration that is distinct from the more commonly available 4-piperazine or 4-morpholine substituted quinoline sulfonyl compounds [2]. Procuring this compound can provide a unique starting point for a medicinal chemistry campaign aiming to diversify the C-4 position of the quinoline scaffold.

Quote Request

Request a Quote for 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.